

physicochemical properties of 3-Chloro-4-hydroxybenzotrile

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Compound of Interest

Compound Name: 3-Chloro-4-hydroxybenzotrile

CAS No.: 2315-81-3

Cat. No.: B1661932

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Technical Whitepaper: Physicochemical Profiling of **3-Chloro-4-hydroxybenzotrile**

Executive Summary

3-Chloro-4-hydroxybenzotrile (CAS 2315-81-3) serves as a critical halogenated aromatic building block in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.[1] [2] Characterized by the dual presence of an electron-withdrawing nitrile group and an ortho-chlorine substituent, this compound exhibits enhanced acidity compared to unsubstituted phenols, influencing its reactivity in nucleophilic substitutions and metal-catalyzed cross-couplings.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and spectral characteristics for researchers in drug discovery and process chemistry.

Molecular Architecture & Identification

The molecule features a trisubstituted benzene ring where the nitrile (CN) and hydroxyl (OH) groups are para to each other, with a chlorine atom ortho to the hydroxyl. This "push-pull" electronic structure—where the phenolic oxygen donates electron density while the nitrile and chlorine withdraw it—creates a unique dipole moment and reactivity profile useful for liquid crystal mesogens and enzyme inhibitors.[1]

Parameter	Data
IUPAC Name	3-Chloro-4-hydroxybenzonitrile
Common Synonyms	2-Chloro-4-cyanophenol; 4-Cyano-2-chlorophenol
CAS Registry Number	2315-81-3
Molecular Formula	C ₇ H ₄ ClNO
Molecular Weight	153.57 g/mol
SMILES	<chem>C1=CC(=C(C=C1C#N)Cl)O</chem>
InChI Key	CRYPJUOSZDQWJZ-UHFFFAOYSA-N

Thermodynamic & Physical Constants

The physical state and stability of **3-Chloro-4-hydroxybenzonitrile** are dictated by strong intermolecular hydrogen bonding (OH[1]...N≡C) and π-stacking interactions.[1]

Property	Value / Range	Context & Causality
Melting Point	150 – 154 °C	High MP relative to MW indicates strong crystal lattice energy driven by H-bonding.[1]
Boiling Point	~266 °C (Predicted)	Decomposition often occurs prior to boiling at atmospheric pressure.[1]
pKa (Acid Dissociation)	6.37 ± 0.18 (Predicted)	Significantly more acidic than phenol (pKa ~10) due to inductive stabilization of the phenoxide anion by -Cl and -CN groups.[1]
LogP (Octanol/Water)	2.2 – 2.5 (Computed)	Moderate lipophilicity; suitable for traversing biological membranes but retains aqueous solubility at high pH. [1]
Density	~1.41 g/cm ³	High density attributed to the heavy halogen atom.[1]

Spectral Characterization

Accurate identification relies on distinct spectral fingerprints.[1] The nitrile stretch and the specific aromatic coupling pattern are diagnostic.[1]

Infrared Spectroscopy (FT-IR)

- Nitrile (C≡N): Sharp, distinct band at 2220–2230 cm⁻¹. This is the most reliable diagnostic peak.
- Hydroxyl (O-H): Broad absorption at 3200–3500 cm⁻¹ (H-bonded).[1]
- Aromatic (C=C): Skeletal vibrations at 1450–1600 cm⁻¹. [1]

Nuclear Magnetic Resonance (^1H NMR)

Solvent: DMSO- d_6 (favored for solubility and preventing OH exchange broadening)

- δ ~11.0–11.5 ppm (1H, s, br): Phenolic hydroxyl proton. Shift varies with concentration and solvent.[1][3]
- δ ~7.85 ppm (1H, d, $J=2.0$ Hz): H2 proton (ortho to Cl/CN). The most deshielded aromatic proton due to proximity to two electron-withdrawing groups.[1]
- δ ~7.65 ppm (1H, dd, $J=8.5, 2.0$ Hz): H6 proton. Shows meta-coupling to H2 and ortho-coupling to H5.[1]
- δ ~7.15 ppm (1H, d, $J=8.5$ Hz): H5 proton (ortho to OH). Shielded relative to others due to the electron-donating resonance effect of the oxygen.[1]

Synthetic Pathways & Process Logic

Two primary routes exist: direct electrophilic chlorination (industrial) and demethylation (high-precision lab synthesis).[1]

Method A: Direct Chlorination (Industrial Route)

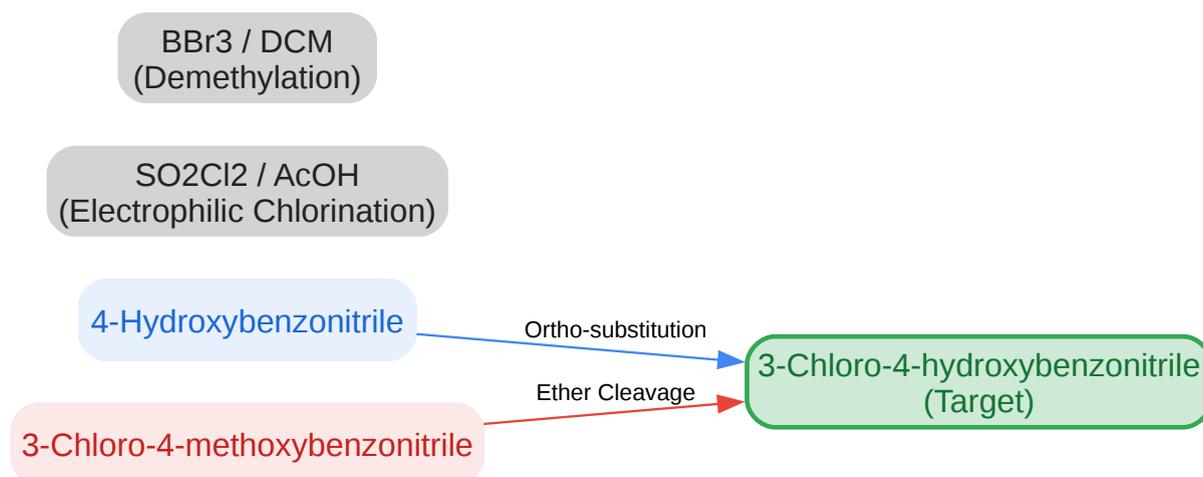
This method utilizes the ortho-directing power of the hydroxyl group on 4-hydroxybenzotrile.
[1]

- Reagents: Sulfuryl chloride () or Chlorine gas () .[1]
- Conditions: Glacial acetic acid or chlorinated solvents at 20–40°C.[1]
- Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The -OH group activates the ortho position.[1] The -CN group deactivates meta positions, reinforcing regioselectivity to the 3-position.[1]

Method B: Demethylation (Laboratory Route)

Used when high purity is required, avoiding over-chlorination byproducts.[1]

- Precursor: 3-Chloro-4-methoxybenzonitrile.[1][4]
- Reagent: Boron Tribromide () in Dichloromethane (DCM).[1][4]
- Protocol:
 - Dissolve precursor in dry DCM under .[1]
 - Cool to -78°C; add dropwise (preventing exotherm).
 - Warm to RT and stir (cleaves methyl ether).
 - Quench with water (hydrolyzes borate intermediate).



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Figure 1: Comparison of the direct chlorination route (industrial) versus the demethylation route (laboratory precision).

Applications & Downstream Chemistry

3-Chloro-4-hydroxybenzotrile is not merely an endpoint; it is a scaffold for bioactive entities.^[1]

- **Nitrile Herbicides:** It serves as a structural analog and precursor in the synthesis of Bromoxynil (3,5-dibromo-4-hydroxybenzotrile) class herbicides.^[1] The nitrile group is essential for the mode of action (inhibition of photosynthesis in photosystem II).
- **Liquid Crystals:** The rigid, rod-like structure provided by the benzotrile core is ideal for nematic liquid crystal mixtures.^[1] The chlorine substituent modifies the dielectric anisotropy and melting characteristics of the mesogen.^[1]
- **Pharmaceutical Intermediates:** The compound undergoes hydrolysis to form 3-chloro-4-hydroxybenzoic acid, a building block for various enzyme inhibitors.^[1] Additionally, the nitrile can be reduced to an amine (3-chloro-4-hydroxybenzylamine) for neurological drug development.^[1]

Handling, Safety & Stability (HSE)

Researchers must treat this compound as a hazardous irritant.

- **GHS Classification:**
 - Acute Tox. 4 (Oral): Harmful if swallowed.^[1]
 - Skin Irrit. 2 / Eye Irrit. 2: Causes serious irritation.^[1]
 - STOT SE 3: May cause respiratory irritation.^[1]
- **Storage:** Store at room temperature (15–25°C) in a tightly sealed container. It is stable under normal conditions but sensitive to strong oxidizing agents.^[1]
- **Disposal:** As a halogenated organic, it must be disposed of via high-temperature incineration equipped with a scrubber for HCl/NO_x gases.^[1]

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